PF-CBP1 hydrochloride

Description

Epigenetic Modulators as Therapeutic Targets

Epigenetics refers to heritable changes in gene expression that occur without altering the underlying DNA sequence. tandfonline.comnih.gov These modifications, including DNA methylation and histone modifications, create an "epigenetic landscape" that determines which genes are active or silent in a cell. nih.gov Dysregulation of these epigenetic processes is a key driver in the development and progression of various diseases, including cancer. nih.govmdpi.com

Unlike genetic mutations, which are permanent changes to the DNA code, epigenetic alterations are reversible. mdpi.comspandidos-publications.com This reversibility makes the proteins that "write," "erase," and "read" these epigenetic marks—such as histone acetyltransferases (HATs), histone deacetylases (HDACs), and bromodomain-containing proteins—highly attractive therapeutic targets. tandfonline.com Compounds that target these epigenetic modulators can reprogram the aberrant epigenetic landscape of diseased cells, potentially restoring normal gene expression patterns. mdpi.comspandidos-publications.com This approach offers the potential to inhibit tumor growth, reverse drug resistance, and provide more targeted and personalized treatments. mdpi.com Several epigenetic drugs, including DNA methylation inhibitors and HDAC inhibitors, have already received FDA approval and demonstrated clinical success, validating this therapeutic strategy. nih.gov

Overview of Bromodomain Inhibition as a Pharmacological Strategy

Among the families of epigenetic regulators, proteins containing bromodomains have become a major focus for drug discovery. Bromodomains are specialized protein modules that function as "readers" of epigenetic marks; specifically, they recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins. researchgate.netmdpi.com This interaction is a crucial step in translating epigenetic signals into changes in gene expression.

By blocking the interaction between a bromodomain and acetylated lysine, small molecule inhibitors can disrupt the recruitment of transcriptional machinery to specific genes, thereby modulating their expression. elifesciences.org This strategy has been particularly successful in oncology. For instance, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4, have shown potent anti-cancer effects by downregulating key oncogenes like c-MYC. thno.orgnih.gov The clinical investigation of BET inhibitors has demonstrated that targeting these epigenetic readers is a viable therapeutic approach. researchgate.net However, dose-limiting toxicities have been a challenge, partly due to the broad effects of inhibiting proteins with multiple bromodomains. mdpi.com This has spurred the development of more selective inhibitors to target specific bromodomain-containing proteins, like CBP/p300, to achieve more precise therapeutic effects. mdpi.com

PF-CBP1 Hydrochloride as a Selective Chemical Probe for Bromodomain Studies

This compound is a potent and highly selective small-molecule inhibitor developed for the study of the CBP and p300 bromodomains. selleckchem.comscientificlabs.ie It emerged from efforts to improve the selectivity of earlier compounds for CBP over other bromodomain families, particularly the well-studied BET family member, BRD4. nih.gov

Biochemical assays have demonstrated that PF-CBP1 inhibits the bromodomains of CBP and p300 with high affinity. tocris.com Its selectivity is a key feature; for instance, it is over 100-fold more selective for the CBP bromodomain than for BRD4. tocris.commedchemexpress.com This high degree of selectivity allows researchers to dissect the specific functions of CBP/p300 with minimal confounding effects from the inhibition of other bromodomains. nih.gov

In cellular studies, PF-CBP1 has been shown to modulate the transcription of key genes. For example, it reduces the lipopolysaccharide (LPS)-induced expression of inflammatory cytokines such as IL-1β, IL-6, and IFN-β in macrophages. tocris.commedchemexpress.com Furthermore, it has been observed to downregulate the expression of Regulator of G protein Signaling 4 (RGS4) in primary cortical neurons, a target linked to neurological disorders. medchemexpress.comcaymanchem.com These findings highlight the potential of using selective CBP/p300 inhibitors to study their roles in inflammation and neurobiology. medchemexpress.commedchemexpress.com As a chemical probe, PF-CBP1 is a critical tool for validating the therapeutic hypothesis of targeting CBP/p300 in various disease contexts. scientificlabs.ieresearchgate.net

Data Tables

Table 1: Inhibitory Activity of PF-CBP1 This table displays the half-maximal inhibitory concentration (IC₅₀) of PF-CBP1 against the bromodomains of CBP and p300.

| Target Bromodomain | IC₅₀ (nM) |

| CREBBP (CBP) | 125 selleckchem.comtocris.com |

| EP300 (p300) | 363 selleckchem.comtocris.com |

Table 2: In-Vitro Research Findings for PF-CBP1 This table summarizes key findings from in-vitro studies using PF-CBP1.

| Cell Type | Treatment/Stimulus | Finding | Reference |

| Primary Macrophages | Lipopolysaccharide (LPS) | Reduces expression of inflammatory cytokines (IL-1β, IL-6, IFN-β). | tocris.commedchemexpress.com |

| Primary Cortical Neurons | Not Applicable | Downregulates expression of RGS4. | medchemexpress.comcaymanchem.com |

Table of Compounds

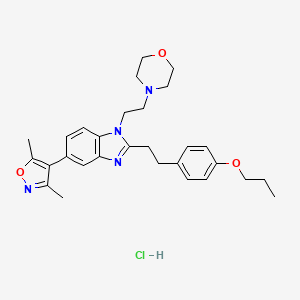

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[2-(4-propoxyphenyl)ethyl]benzimidazol-1-yl]ethyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O3.ClH/c1-4-17-35-25-9-5-23(6-10-25)7-12-28-30-26-20-24(29-21(2)31-36-22(29)3)8-11-27(26)33(28)14-13-32-15-18-34-19-16-32;/h5-6,8-11,20H,4,7,12-19H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOZCHHWLMTUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCC2=NC3=C(N2CCN4CCOCC4)C=CC(=C3)C5=C(ON=C5C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action of Pf Cbp1 Hydrochloride

Selective Inhibition of CREBBP Bromodomain Activity

PF-CBP1 hydrochloride is a potent and highly selective inhibitor of the bromodomain of the CREB-binding protein (CBP or CREBBP). medchemexpress.comselleckchem.comadooq.commedkoo.comscientificlabs.iebioscience.co.uk This selectivity is a key feature of its mechanism of action, allowing for the targeted disruption of CREBBP's function in gene regulation.

Characterization of Binding Affinity and Potency Against CREBBP Bromodomain

The inhibitory activity of PF-CBP1 against the CREBBP bromodomain has been quantified using various biochemical assays. It demonstrates a half-maximal inhibitory concentration (IC50) of 125 nM against the CREBBP bromodomain. medchemexpress.comselleckchem.comadooq.combioscience.co.uktocris.comcaymanchem.comglpbio.comdcchemicals.com Further characterization using Isothermal Titration Calorimetry (ITC), a technique that directly measures the heat released or absorbed during a binding event, revealed a dissociation constant (Kd) of 0.19 μM for the interaction between PF-CBP1 and the CREBBP bromodomain. medchemexpress.comnih.gov This low micromolar and nanomolar affinity underscores the potent binding of PF-CBP1 to its primary target.

Table 1: Binding Affinity and Potency of PF-CBP1 against CREBBP

| Parameter | Value | Method |

| IC50 | 125 nM | Biochemical Assay |

| Kd | 0.19 μM | Isothermal Titration Calorimetry (ITC) |

Analysis of Selectivity Over Other Bromodomain-Containing Proteins

A critical aspect of a chemical probe's utility is its selectivity for its intended target over other related proteins. PF-CBP1 exhibits remarkable selectivity for the CREBBP bromodomain over other bromodomain-containing proteins, particularly those from the Bromodomain and Extra-Terminal Domain (BET) family, such as BRD4. rsc.org In biochemical assays, PF-CBP1 is 139-fold more selective for CREBBP over BRD4. selleckchem.com ITC measurements further highlight this selectivity, showing a Kd of over 20 μM for BRD4, which is more than 105 times weaker than its affinity for CREBBP. medchemexpress.com

This high degree of selectivity was a specific goal in the development of PF-CBP1, which was modified from an earlier scaffold to improve its selectivity over BRD4. nih.govsemanticscholar.org The selectivity of PF-CBP1 extends to a broader panel of bromodomains, as confirmed by BROMOscan profiling. nih.govsemanticscholar.org

Table 2: Selectivity Profile of PF-CBP1 Against Various Bromodomains

| Bromodomain | IC50 (μM) |

| BRD2-1 | 1.24 medchemexpress.com |

| BRD3-1 | 1.38 medchemexpress.com |

| BRD3-2 | 4.22 medchemexpress.com |

| BRD4-1 | 1.54 medchemexpress.com |

| BRD4-2 | 9.75 medchemexpress.com |

| BRDT-1 | 2.44 medchemexpress.com |

| TAF1-2 | 3.39 medchemexpress.com |

| TAF1L-2 | 7.29 medchemexpress.com |

Inhibition of EP300 Bromodomain Activity

Comparative Inhibition Profile of EP300 Bromodomain

CREBBP and the E1A-associated protein p300 (EP300) are highly homologous transcriptional co-activators that both contain a bromodomain which recognizes acetylated lysine (B10760008) residues. biomol.comnih.gov Given this homology, it is not surprising that PF-CBP1 also inhibits the bromodomain of EP300. The IC50 value for PF-CBP1 against the EP300 bromodomain is 363 nM. medchemexpress.comselleckchem.comadooq.combioscience.co.uktocris.comcaymanchem.comglpbio.comdcchemicals.commedchemexpress.com While this indicates potent inhibition of EP300, the lower IC50 value for CREBBP (125 nM) suggests a degree of preference for CREBBP.

Table 3: Comparative Inhibition of CREBBP and EP300 by PF-CBP1

Consequences on Histone Acetylation and Chromatin Dynamics

Disruption of Acetylated Lysine Recognition

Bromodomains are protein modules that function as "readers" of epigenetic marks, specifically recognizing and binding to acetylated lysine residues on histone tails and other proteins. biomol.comnih.gov This interaction is a crucial step in the recruitment of transcriptional machinery to specific genomic loci, thereby influencing gene expression. sigmaaldrich.com The mechanism of action of PF-CBP1 hinges on its ability to competitively bind to the acetyl-lysine binding pocket of the CREBBP and EP300 bromodomains. nih.gov

By occupying this pocket, PF-CBP1 prevents the bromodomain from recognizing and binding to its natural acetylated lysine substrates on histones. nih.govbiomol.com This disruption of the reader function of CREBBP/EP300 interferes with the downstream signaling cascade that leads to gene transcription. For instance, the inhibition of the CREBBP/EP300 bromodomain has been shown to impact the expression of genes regulated by these co-activators. researchgate.net The dimethylisoxazole group on PF-CBP1 is thought to act as a mimic of the acetylated lysine, forming key hydrogen bonding interactions within the binding site. nih.govescholarship.org This leads to a reduction in histone H3K27 acetylation and a decrease in the expression of signature genes like MYC. escholarship.org

Modulation of Chromatin-Protein Interactions

This compound is a potent and highly selective inhibitor of the bromodomain of the CREB-binding protein (CBP) and the highly similar protein p300. medchemexpress.comselleckchem.comcaymanchem.comtocris.com Bromodomains are specialized protein modules that function as "readers" of epigenetic marks, specifically recognizing and binding to acetylated lysine residues on histone proteins and other non-histone proteins. caymanchem.comdbaitalia.it This recognition is a critical step in the regulation of gene expression.

The proteins CBP and p300 are crucial transcriptional co-activators that play a central role in a wide array of cellular processes, including cell cycle regulation, differentiation, and DNA damage response. myskinrecipes.combiorxiv.org They act as scaffolds, bringing together various transcription factors and the basal transcription machinery at promoter regions to initiate gene expression. biorxiv.orgpnas.org Furthermore, CBP and p300 possess intrinsic histone acetyltransferase (HAT) activity, which allows them to directly modify chromatin structure by adding acetyl groups to histones, generally leading to a more open chromatin state that is permissive for transcription. biorxiv.orgmedchemexpress.com

This compound exerts its effect by competitively binding to the bromodomain of CBP/p300. medchemexpress.comselleckchem.com This action prevents CBP/p300 from docking onto acetylated histones, thereby disrupting its ability to co-activate transcription. By inhibiting this key protein-chromatin interaction, PF-CBP1 effectively blocks the recruitment of the transcriptional machinery necessary for the expression of target genes. pnas.orgdcchemicals.com The compound demonstrates significant selectivity for the bromodomains of CBP and p300 over other bromodomain-containing proteins, such as BRD4. medchemexpress.comcaymanchem.comtocris.com

Table 1: Inhibitory Activity of this compound

| Target Protein | IC50 Value (nM) | Selectivity Notes |

|---|---|---|

| CREBBP (CBP) | 125 | Highly selective inhibition. medchemexpress.comselleckchem.comcaymanchem.comselleckchem.comtargetmol.com |

| EP300 (p300) | 363 | Potent inhibition. medchemexpress.comselleckchem.comcaymanchem.comselleckchem.comtargetmol.com |

| BRD4 | >100-fold less sensitive than CBP | Demonstrates high selectivity over BET family bromodomains. medchemexpress.comcaymanchem.comtocris.com |

| BRD2-1 | 1240 | Significantly lower affinity compared to CBP. medchemexpress.com |

| BRD3-1 | 1380 | Significantly lower affinity compared to CBP. medchemexpress.com |

Impact on Downstream Gene Expression and Transcriptional Programs

As a consequence of its ability to modulate chromatin-protein interactions, this compound significantly impacts downstream gene expression and alters transcriptional programs. caymanchem.com By preventing CBP/p300 from engaging with chromatin, the compound effectively downregulates the transcription of genes that are dependent on these co-activators. dcchemicals.com Research has shown that PF-CBP1 can modulate the expression of key genes involved in inflammation and neuronal signaling. selleckchem.comglpbio.com For instance, transcriptional profiling has been utilized to identify the therapeutic opportunities arising from the selective inhibition of the CBP bromodomain by PF-CBP1. caymanchem.comglpbio.com

Regulation of Genes Involved in Cell Growth, Differentiation, and Survival

The CBP/p300 protein family is fundamentally involved in controlling the expression of genes critical for cell proliferation, differentiation, and survival. biorxiv.orgnih.gov Consequently, inhibition of CBP/p300 by this compound can lead to significant changes in these cellular processes. myskinrecipes.com Studies have indicated that PF-CBP1 can inhibit the expression of genes associated with cell cycle progression and survival. Conversely, it has also been reported to promote the differentiation of certain cancer cells.

Specific research findings have demonstrated the regulatory effects of PF-CBP1 on particular genes:

Inflammatory Cytokines: In primary macrophages stimulated with lipopolysaccharide (LPS), PF-CBP1 reduces the expression of inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interferon-β (IFN-β). medchemexpress.comtocris.commedchemexpress.com This indicates a role in modulating immune responses.

Neuronal Gene Expression: In primary cortical neurons, PF-CBP1 has been shown to downregulate the expression of Regulator of G protein Signaling 4 (RGS4), a target that has been linked to neurological disorders. medchemexpress.comcaymanchem.comtocris.comglpbio.com A significant reduction in RGS4 mRNA levels was observed following treatment with PF-CBP1. medchemexpress.com

These findings underscore the role of CBP/p300 in governing specific transcriptional programs related to cell fate and function, and highlight how a selective inhibitor like PF-CBP1 can be used to modulate these pathways.

Table 2: Effects of this compound on Gene Expression

| Gene Target | Cell Type | Condition | Observed Effect | Reference |

|---|---|---|---|---|

| IL-1β | J774 Macrophage-like cells / Primary Macrophages | LPS-induced | Decreased expression | medchemexpress.comselleckchem.comtocris.com |

| IL-6 | J774 Macrophage-like cells / Primary Macrophages | LPS-induced | Moderately reduced expression | medchemexpress.comselleckchem.comtocris.com |

| IFN-β | J774 Macrophage-like cells / Primary Macrophages | LPS-induced | Moderately reduced expression | medchemexpress.comselleckchem.com |

| RGS4 | Primary Cortical Neurons | - | Significantly reduced mRNA levels (49% reduction) | medchemexpress.comcaymanchem.com |

Preclinical Investigations and Biological Effects of Pf Cbp1 Hydrochloride

Anti-inflammatory and Immunomodulatory Activities

Research indicates that PF-CBP1 hydrochloride possesses anti-inflammatory and immunomodulatory properties, primarily through its inhibition of CBP/p300, which are involved in inflammatory pathways. abmole.com

This compound has been shown to reduce the expression of inflammatory cytokines in primary macrophages stimulated with lipopolysaccharide (LPS). caymanchem.commedchemexpress.commedchemexpress.com Specifically, it attenuates the expression of key cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interferon-β (IFN-β). tocris.commedchemexpress.commedchemexpress.eufishersci.com

In studies using the J774 mouse macrophage-like cell line, pretreatment with this compound led to a noticeable reduction in the expression of these LPS-induced cytokines. selleckchem.commedchemexpress.com A marked decrease in IL-1β expression was observed at a concentration of 3 μM, while a moderate reduction in IL-6 and IFN-β expression occurred at 10 μM. selleckchem.commedchemexpress.com

| Cytokine | Effective Concentration | Observed Effect | Source |

|---|---|---|---|

| IL-1β (Interleukin-1β) | 3 μM | Evident decrease in expression | medchemexpress.com, selleckchem.com |

| IL-6 (Interleukin-6) | 10 μM | Moderate reduction in expression | medchemexpress.com, selleckchem.com |

| IFN-β (Interferon-β) | 10 μM | Moderate reduction in expression | medchemexpress.com |

Beyond specific cytokines, PF-CBP1 has been found to modulate key inflammatory genes within primary macrophages. selleckchem.comdbaitalia.itchemsrc.combiosynth.com This activity is consistent with its role as an inhibitor of CBP/p300, which act as transcriptional co-activators involved in regulating gene expression in various physiological pathways, including inflammation. chemsrc.com

The primary mechanism of PF-CBP1's immunomodulatory effect lies in its selective inhibition of the CBP and p300 bromodomains. tocris.comselleckchem.comtargetmol.com These proteins are crucial in mediating the transcription of genes that drive inflammatory responses. By inhibiting the function of CBP/p300, PF-CBP1 can interfere with these inflammatory pathways. The compound demonstrates high selectivity, with IC50 values of 125 nM for CREBBP and 363 nM for p300. selleckchem.comcaymanchem.comtocris.com This selectivity is notable when compared to other bromodomains, such as BRD4, for which it is significantly less potent, making it a specific tool for studying CBP/p300-mediated functions. selleckchem.comcaymanchem.comtocris.com

Modulation of Key Inflammatory Genes

Neurobiological Effects and Potential in Neurological Disorders

In addition to its anti-inflammatory effects, this compound has been investigated for its neurobiological activity, suggesting potential applications in research for neurological disorders. medchemexpress.commedchemexpress.eufishersci.com

A significant finding is the ability of PF-CBP1 to downregulate the expression of Regulator of G protein signaling 4 (RGS4) in primary cortical neurons. caymanchem.comtocris.commedchemexpress.com RGS4 is a target that has been linked to neurological conditions, including Parkinson's disease. selleckchem.comdbaitalia.itchemsrc.com In vitro studies have demonstrated that PF-CBP1 can substantially reduce RGS4 mRNA levels in cortical neuron cells. medchemexpress.com

| Target Gene | Cell Type | Observed Effect | Source |

|---|---|---|---|

| RGS4 | Cortical Neuron Cells | 49% reduction in mRNA levels | medchemexpress.com |

The demonstrated ability of PF-CBP1 to modulate gene expression targets like RGS4 has prompted its exploration for research into neurological disorders such as Parkinson's disease and epilepsy. medchemexpress.comfishersci.commedchemexpress.com The development of compounds with neuroprotective properties is a key area of research for treating neurodegenerative diseases and brain injuries. rsc.org While specific neuroprotective outcomes for PF-CBP1 in disease models are still under investigation, its mechanism of action aligns with therapeutic strategies being explored for these conditions, which often involve targeting pathways related to neuroinflammation and neuronal cell death. neuralymed.com

Relevance to Epilepsy and Parkinson's Disease Research

This compound has emerged as a compound of interest in the exploration of neurological disorders, particularly epilepsy and Parkinson's disease. medchemexpress.comfishersci.combioscience.co.uk Its mechanism of action revolves around the selective inhibition of the CREB binding protein (CBP) bromodomain. medchemexpress.comselleckchem.comselleckchem.com CBP is a transcriptional coactivator that plays a crucial role in gene regulation. By inhibiting the CBP bromodomain, this compound can modulate the expression of specific genes implicated in neurological pathways.

A key target of this compound in neurons is the Regulator of G protein Signaling 4 (RGS4). medchemexpress.comscientificlabs.iecaymanchem.com In primary cortical neurons, treatment with this compound has been shown to significantly reduce the mRNA levels of RGS4. medchemexpress.comscientificlabs.ie The downregulation of RGS4 is considered a therapeutic target for conditions like Parkinson's disease. selleckchem.comaobious.com

Furthermore, the compound's ability to modulate inflammatory responses is also relevant. This compound can reduce the expression of lipopolysaccharide (LPS)-induced inflammatory cytokines, such as IL-1β, IL-6, and IFN-β, in primary macrophages. medchemexpress.comselleckchem.com Neuroinflammation is a known contributor to the pathology of both epilepsy and Parkinson's disease, suggesting another avenue through which this compound may exert its effects. ucb.com The study of such compounds that can influence both neuronal gene expression and neuroinflammation provides a valuable tool for researchers investigating the complex mechanisms underlying these neurological conditions. nih.govuth.edu

Anti-oncogenic and Pro-differentiation Activities in Cancer Research

This compound has demonstrated significant potential as an anti-cancer agent due to its ability to inhibit cancer cell proliferation, modulate gene expression related to cell cycle and survival, and promote cell differentiation. biosynth.com Its primary mechanism involves the selective inhibition of the bromodomains of CBP and the closely related protein p300, which are transcriptional coactivators often dysregulated in various cancers. medchemexpress.comselleckchem.comchemsrc.com

Inhibition of Cancer Cell Proliferation Across Various Cell Lines

As a selective inhibitor of the CBP/p300 bromodomains, this compound has shown efficacy in hindering the proliferation of a range of cancer cell lines in preclinical studies. medchemexpress.eu The compound's ability to interfere with the transcriptional machinery essential for cancer cell growth underscores its potential as a broad-spectrum anti-proliferative agent. medchemexpress.com

Inhibitory Concentrations of this compound

| Target | IC50 |

|---|---|

| CREBBP (CBP) Bromodomain | 125 nM medchemexpress.comselleckchem.comcaymanchem.com |

Downregulation of Genes Associated with Cell Cycle Progression and Survival

This compound impacts the cell cycle and promotes apoptosis in cancer cells by downregulating the expression of key genes. dcchemicals.com The inhibition of CBP/p300 by PF-CBP1 disrupts the transcriptional activation of genes crucial for cell cycle progression and survival. This includes the downregulation of targets such as Cyclin D2 (CCND2) and Ornithine Decarboxylase 1 (ODC1). dcchemicals.com

Promotion of Cancer Cell Differentiation

The inhibition of CBP/p300 by compounds like PF-CBP1 can also lead to the differentiation of cancer cells. medchemexpress.com For instance, the inhibition of CBP/p300 has been shown to impair the self-renewal of leukemia cells, leading to decreased colony formation and increased cell differentiation. researchgate.net This suggests that by altering the epigenetic landscape, this compound can shift cancer cells from a proliferative state towards a more differentiated and less malignant phenotype.

Modulation of Oncogene Expression (e.g., MYC)

A significant aspect of the anti-cancer activity of CBP/p300 inhibitors like this compound is their ability to suppress the expression of oncogenes, most notably MYC. targetmol.comforlabs.co.uk The MYC proto-oncogene is a critical driver of cell proliferation and is often overexpressed in many human cancers. CBP is a known binding partner and coactivator of c-MYC, and its histone acetyltransferase activity is important for c-MYC's transcriptional function. nih.gov By inhibiting CBP, this compound can effectively downregulate MYC expression, thereby curbing a major driver of tumor growth. dcchemicals.comresearchgate.net

Impact on Regulatory T Cell (Treg) Function and Anti-tumor Immunity (e.g., FOXP3 expression)

Beyond its direct effects on cancer cells, this compound can also modulate the tumor microenvironment by impacting the function of regulatory T cells (Tregs). nih.gov Tregs play a significant role in suppressing anti-tumor immune responses, and their presence in tumors is often associated with a poor prognosis. nih.govjcancer.org

The transcription factor FOXP3 is a master regulator for the development and function of Tregs. jcancer.orgembopress.org The histone acetyltransferases p300 and CBP are known to acetylate FOXP3, a post-translational modification that is crucial for its stability and function. frontiersin.org By inhibiting p300/CBP, compounds like this compound can impair FOXP3 expression and the suppressive function of Tregs. researchgate.netfrontiersin.org This disruption of Treg function can enhance anti-tumor immunity, making the tumor more susceptible to immune-mediated clearance. frontiersin.orgfrontiersin.org

Broad Cellular Pathway Modulation

This compound is a selective inhibitor of the bromodomain of the CREB-binding protein (CBP), also known as CREBBP, and the structurally related p300 protein. selleckchem.comtocris.comcaymanchem.com As these proteins are crucial epigenetic readers and transcriptional co-activators, their inhibition by PF-CBP1 can lead to significant modulation of broad cellular signaling pathways. These pathways are integral to processes such as inflammation and cellular metabolism. Preclinical research has focused on understanding how PF-CBP1 exerts its effects through these complex networks, particularly its interaction with NF-κB signaling and its relationship with coenzyme A metabolism.

The nuclear factor-kappaB (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses. nih.gov The transcriptional co-activator CBP is known to physically interact with and enhance the transcriptional activity of the p65 subunit of NF-κB, which is critical for the expression of pro-inflammatory genes. nih.gov

By selectively inhibiting the CBP bromodomain, PF-CBP1 can interfere with this interaction and modulate the transcription of NF-κB target genes. dcchemicals.com This is demonstrated by the compound's effect on macrophages stimulated with lipopolysaccharide (LPS), a potent activator of the NF-κB pathway. In vitro studies have shown that pretreatment with PF-CBP1 reduces the LPS-induced expression of key inflammatory cytokines that are downstream targets of NF-κB, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interferon-β (IFN-β). selleckchem.comtocris.commedchemexpress.com Specifically, PF-CBP1 moderately decreases the expression of IL-6 and IFN-β at a concentration of 10 μM, while a reduction in IL-1β expression is observed at 3 μM. medchemexpress.com This ability to suppress the expression of inflammatory genes highlights the role of PF-CBP1 as a modulator of the NF-κB signaling cascade. selleckchem.comcaymanchem.com

Table 1: Effect of PF-CBP1 on LPS-Induced Cytokine Expression in Macrophages

| Cytokine | Effect of PF-CBP1 Treatment | Effective Concentration | Citation |

| IL-6 | Moderate reduction in expression | 10 μM | selleckchem.commedchemexpress.com |

| IL-1β | Evident decrease in expression | 3 μM | selleckchem.commedchemexpress.com |

| IFN-β | Moderate reduction in expression | 10 μM | selleckchem.commedchemexpress.com |

Recent research has uncovered a sophisticated interplay between the efficacy of CBP/p300 inhibitors and the metabolic pathway responsible for synthesizing coenzyme A (CoA). Acetyl-CoA is the essential cofactor for the histone acetyltransferase (HAT) activity of CBP/p300. Studies investigating resistance mechanisms to CBP/p300 HAT inhibitors have identified that mutations in pantothenate kinase 3 (PANK3) can be a significant driver of resistance. researchgate.netnih.gov

PANK3 is a rate-limiting enzyme in the de novo biosynthesis of CoA. nih.gov Certain mutations in PANK3 can disrupt the normal feedback inhibition of the enzyme by acetyl-CoA. nih.gov This disruption leads to a significant increase in the intracellular concentrations of acetyl-CoA. nih.gov Because acetyl-CoA and CBP/p300 inhibitors like PF-CBP1 may compete for the same binding site on the CBP/p300 protein, the supraphysiological levels of acetyl-CoA can effectively outcompete the inhibitor, thereby reducing its therapeutic efficacy and leading to drug resistance. researchgate.netnih.gov

This mechanism highlights that the metabolic state of a cell, specifically the regulation of the PANK3/CoA biosynthesis pathway, can profoundly influence the biological effects of PF-CBP1. While PF-CBP1 is a highly selective inhibitor of the CBP bromodomain, its activity can be modulated by cellular metabolic pathways that control the levels of competing endogenous ligands like acetyl-CoA. researchgate.netnih.gov

Table 2: Inhibitory Activity of PF-CBP1 on Selected Bromodomains

| Target Bromodomain | IC50 Value | Selectivity vs. BRD4 | Citation |

| CBP/CREBBP | 125 nM | 139-fold | selleckchem.comselleckchem.com |

| p300 | 363 nM | - | selleckchem.comselleckchem.com |

| BRD4 | >17,000 nM | - | selleckchem.commedchemexpress.com |

Research Methodologies and Investigative Approaches Utilizing Pf Cbp1 Hydrochloride

In Vitro Experimental Design and Assays

In vitro studies are fundamental to understanding the mechanism of action of PF-CBP1 hydrochloride at the molecular and cellular levels. These experiments are conducted in controlled laboratory settings using isolated cells and biochemical components.

Cell Culture Models (e.g., Primary Macrophages, Cortical Neurons, Cancer Cell Lines)

A variety of cell culture models have been employed to investigate the effects of this compound. In primary macrophages, the compound has been shown to reduce the expression of inflammatory cytokines induced by lipopolysaccharide (LPS). caymanchem.com Specifically, PF-CBP1 has been observed to modulate key inflammatory genes in these cells. selleckchem.comselleckchem.comchemsrc.com For instance, in the mouse J774 macrophage-like cell line, pretreatment with this compound moderately reduced LPS-induced expression of interleukin-6 (IL-6) and interferon-β (IFN-β) at a concentration of 10 μM, while a decrease in interleukin-1β (IL-1β) expression was evident at 3 μM. selleckchem.comselleckchem.com

Studies using primary cortical neurons have demonstrated that this compound can suppress the expression of Regulator of G protein Signaling 4 (RGS4). caymanchem.commedchemexpress.com This downregulation of RGS4 is significant as the protein is a target linked to neurological conditions like Parkinson's disease. selleckchem.comselleckchem.comchemsrc.com In these neuronal cells, PF-CBP1 at concentrations of 100 nM to 1000 nM for 24 hours led to a 49% reduction in RGS4 mRNA levels compared to the vehicle. medchemexpress.com

The utility of this compound has also been explored in cancer research. It has been used in various cancer cell lines, including those for breast cancer (MDA-MB-231), lung cancer (A549), and liver cancer (HepG2), to study its potential in sensitizing cancer cells to chemotherapy drugs. researchgate.net

Biochemical Characterization of Bromodomain-Ligand Interactions (e.g., IC50, Kd determination by ITC, TR-FRET, BRET)

Biochemical assays are crucial for quantifying the binding affinity and inhibitory activity of this compound towards its target bromodomains. Techniques such as Isothermal Titration Calorimetry (ITC), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Bioluminescence Resonance Energy Transfer (BRET) are commonly used.

The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. For this compound, the IC50 values for inhibiting the bromodomains of CREBBP and p300 are 125 nM and 363 nM, respectively. caymanchem.comselleckchem.comselleckchem.commedchemexpress.comselleckchem.com The compound displays significant selectivity; for example, it is over 100-fold more selective for the CBP bromodomain compared to BRD4. caymanchem.commedchemexpress.com

Isothermal Titration Calorimetry (ITC) is a label-free method used to determine the dissociation constant (Kd), which measures the binding affinity between a ligand and a protein. ITC results show that PF-CBP1 binds to CBP with a Kd of 0.19 μM and is more than 105-fold selective over BRD4, which has a Kd greater than 20 μM. medchemexpress.com This high selectivity is a critical feature of PF-CBP1 as a chemical probe. selleckchem.comselleckchem.comchemsrc.com

Other assays like TR-FRET and BRET are also utilized to assess the inhibitory effects of compounds on protein-protein interactions. For instance, the CBP inhibitor GNE-781 has been characterized using TR-FRET and BRET assays, showing IC50 values of 0.94 nM and 6.2 nM, respectively. selleckchem.com

| Target | Assay | Value | Reference |

|---|---|---|---|

| CREBBP | IC50 | 125 nM | caymanchem.comselleckchem.comselleckchem.commedchemexpress.comselleckchem.com |

| p300 | IC50 | 363 nM | caymanchem.comselleckchem.comselleckchem.commedchemexpress.comselleckchem.com |

| CBP | Kd (ITC) | 0.19 μM | medchemexpress.com |

| BRD4 | Kd (ITC) | >20 μM | medchemexpress.com |

| BRD2-1 | IC50 | 1.24 μM | medchemexpress.com |

| BRD3-1 | IC50 | 1.38 μM | medchemexpress.com |

| BRD3-2 | IC50 | 4.22 μM | medchemexpress.com |

| BRD4-1 | IC50 | 1.54 μM | medchemexpress.com |

| BRD4-2 | IC50 | 9.75 μM | medchemexpress.com |

| BRDT-1 | IC50 | 2.44 μM | medchemexpress.com |

| TAF1-2 | IC50 | 3.39 μM | medchemexpress.com |

| TAF1L-2 | IC50 | 7.29 μM | medchemexpress.com |

Gene Expression Profiling and Transcriptional Analysis (e.g., RT-PCR)

To understand the downstream effects of CBP/p300 bromodomain inhibition by this compound, researchers perform gene expression profiling and transcriptional analysis. Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a common technique used for this purpose.

In studies with the J774 macrophage-like cell line, RT-PCR was used to analyze the expression levels of inflammatory genes like IL-6, IL-1β, and IFN-β after treatment with PF-CBP1 and stimulation with LPS. selleckchem.comselleckchem.com The results showed a moderate reduction in IL-6 and IFN-β expression and a more evident decrease in IL-1β expression. selleckchem.comselleckchem.com

Similarly, in cortical neuron cells, RT-PCR revealed that PF-CBP1 significantly reduced RGS4 mRNA levels by 49% relative to the vehicle control. medchemexpress.com Beyond single-gene analysis, broader transcriptional profiling has shown that PF-CBP1 affects a set of genes distinct from those affected by pan-BET inhibitors, including REL, RELB, CCL2, CCL3, MRC1, and NFKBIA. uva.nl This highlights the specific molecular consequences of CBP inhibition.

In Vivo Preclinical Model Applications

In vivo studies involve the use of living organisms, typically animal models, to investigate the physiological effects of a compound.

Assessment of Pharmacodynamic Biomarkers

Pharmacodynamic biomarkers are measurable indicators of a pharmacological response to a drug. In the context of this compound research, these biomarkers help to confirm that the compound is engaging its target and eliciting the expected biological effects in vivo. While specific pharmacodynamic biomarker data for PF-CBP1 from in vivo studies is not detailed in the provided search results, the assessment would typically involve measuring the expression of target genes (like RGS4 or inflammatory cytokines) in tissues from treated animals. The general approach for assessing pharmacodynamic biomarkers includes collecting blood and tumor samples at baseline and throughout treatment to monitor changes in soluble biomarkers and immune cell populations. nih.gov

Computational and Structural Biology Approaches

Computational methods are integral to modern drug discovery and molecular biology research, providing insights that are often unattainable through experimental techniques alone. For a highly selective inhibitor like this compound, computational and structural biology approaches are invaluable for understanding its mechanism of action and for guiding the development of new, improved analogs.

Structure-based virtual screening (SBVS) is a computational technique that utilizes the three-dimensional structure of a target protein to identify potential new ligands from large compound libraries. mdpi.com While specific studies detailing the use of SBVS for the development of PF-CBP1 analogs are not extensively published, the principles of this approach are well-established and highly applicable. The known co-crystal structure of a similar CBP/EP300-BRD ligand provides a robust starting point for such endeavors. uzh.ch

The general workflow for using SBVS to develop analogs of this compound would involve the following steps:

Target Preparation: The crystal structure of the CBP bromodomain, ideally in complex with PF-CBP1, serves as the receptor model. This structure provides a detailed map of the binding pocket and the key interactions between the inhibitor and the protein.

Compound Library Preparation: A virtual library of compounds, which could include commercially available molecules or virtually generated derivatives of the PF-CBP1 scaffold, is prepared. The three-dimensional structures of these molecules are generated and optimized. mdpi.com

Molecular Docking: Each compound in the library is computationally "docked" into the binding site of the CBP bromodomain. Docking algorithms predict the binding pose and affinity of each molecule, scoring them based on how well they fit into the pocket and form favorable interactions. mdpi.com

Hit Selection and Validation: The top-scoring compounds are selected as "hits" and are then subjected to experimental validation to confirm their binding and inhibitory activity.

This approach has been successfully used to identify novel inhibitors for the p300/CBP histone acetyltransferase, demonstrating its potential for discovering new chemical scaffolds that can be further optimized. nih.govbohrium.com By starting with the known structural information of PF-CBP1, researchers can intelligently design and screen for analogs with potentially improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles.

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the dynamic nature of protein-ligand interactions and the molecular basis for inhibitor selectivity. While specific MD simulation studies focused exclusively on PF-CBP1 are not widely available in the public domain, the application of this technique to understand inhibitor binding to the CBP bromodomain has been demonstrated. bohrium.com

MD simulations can be employed to:

Analyze Binding Stability: By simulating the PF-CBP1-CBP bromodomain complex over time, researchers can assess the stability of the binding pose predicted by docking or observed in crystal structures. This can help to identify key residues that are critical for maintaining the interaction.

Elucidate the Basis of Selectivity: PF-CBP1 is highly selective for the CBP/p300 bromodomains over other bromodomain families, such as BRD4. medchemexpress.comnih.gov MD simulations can be used to compare the binding of PF-CBP1 to both CBP and BRD4. By analyzing the differences in conformational changes, interaction energies, and residue-level contributions, researchers can uncover the molecular determinants of this selectivity. bohrium.com

Guide Analog Design: By understanding the dynamic interactions between PF-CBP1 and the CBP bromodomain, researchers can identify regions of the molecule that can be modified to improve binding affinity or selectivity. For example, simulations might reveal a flexible loop in the protein that could be targeted by a larger chemical group on the inhibitor to form additional interactions.

A study comparing the binding of inhibitors to BRD4 and CBP using MD simulations revealed that differences in the conformational changes and movement of the proteins upon inhibitor binding were crucial for selectivity. bohrium.com This highlights the importance of considering the dynamic nature of these interactions, which is a key strength of MD simulations.

Structure-Based Virtual Screening for Analog Development

Applications as a Research Tool and in Compound Screening

The well-defined mechanism of action and high selectivity of this compound make it an invaluable research tool for studying the biological roles of CBP/p300 and for identifying new therapeutic agents.

This compound is included in various commercially available compound libraries that are used for screening and research purposes. Its presence in these libraries underscores its importance as a well-characterized chemical probe for studying epigenetic mechanisms.

Table 1: Examples of Research Libraries Containing this compound

| Library Name | Description |

|---|---|

| Epigenetics Compound Library | A collection of compounds targeting key regulators of epigenetic signaling, including histone acetyltransferases, deacetylases, methyltransferases, and demethylases. medchemexpress.com |

| Histone Modification Research Compound Library | A focused library of compounds that modulate the activity of enzymes involved in histone modifications, such as acetylation and methylation. medchemexpress.com |

| Chemical Probe Library | A library of high-quality chemical probes with well-defined targets and selectivities, designed for target validation and pathway analysis. medchemexpress.com |

The inclusion of PF-CBP1 in these libraries allows researchers to systematically investigate the role of CBP/p300 bromodomain activity in various biological processes. For example, by treating cells with PF-CBP1, scientists can study the downstream effects on gene expression, cell proliferation, and other cellular phenotypes, thereby linking CBP/p300 function to specific outcomes. Studies have shown that CBP/p300-mediated histone acetylation is a critical component of cellular processes, and inhibitors like PF-CBP1 are essential tools for dissecting these pathways. nih.gov

This compound serves as a crucial tool compound in the early stages of drug discovery pipelines. myskinrecipes.com Its primary role is in target validation and assay development.

Target Validation: By using PF-CBP1 to inhibit CBP/p300 bromodomain function in cellular and animal models of disease, researchers can confirm whether targeting these proteins is a viable therapeutic strategy. For instance, PF-CBP1 has been shown to reduce the expression of inflammatory cytokines in primary macrophages and to downregulate the expression of RGS4, a target linked to Parkinson's disease, in cortical neurons. medchemexpress.comcaymanchem.comtocris.com These findings help to validate the CBP/p300 bromodomains as potential targets for inflammatory diseases and neurodegenerative disorders.

Assay Development and Compound Screening: PF-CBP1 can be used as a reference compound in the development of high-throughput screening assays designed to identify new CBP/p300 inhibitors. Its known potency and selectivity provide a benchmark against which new compounds can be compared. medchemexpress.com

The high selectivity of PF-CBP1 for CBP/p300 over other bromodomains, particularly BRD4, is a critical feature for its use as a tool compound. nih.gov This allows researchers to dissect the specific contributions of CBP/p300 to a biological process, without the confounding effects of inhibiting other related proteins.

Table 2: Key Research Findings with this compound

| Finding | Biological System | Implication | Reference |

|---|---|---|---|

| Reduces expression of inflammatory cytokines (IL-1β, IL-6, IFN-β) | LPS-stimulated primary macrophages | Potential therapeutic target for inflammatory diseases | medchemexpress.comcaymanchem.comtocris.com |

| Suppresses the expression of RGS4 | Primary cortical neurons | Potential therapeutic target for neurological disorders like Parkinson's disease | medchemexpress.comcaymanchem.comtocris.com |

Therapeutic Implications and Future Research Directions for Pf Cbp1 Hydrochloride

Translational Potential in Disease Management

The ability of PF-CBP1 hydrochloride to modulate gene transcription by inhibiting the CBP/p300 bromodomains underpins its potential in treating a range of diseases, including cancers and inflammatory conditions. myskinrecipes.com Its mechanism of action involves preventing the "reading" of acetylated lysine (B10760008) residues on histones and other proteins, a critical step in gene activation.

As a monotherapy, this compound has shown potential in preclinical models. Its ability to downregulate the expression of key inflammatory genes suggests its utility in inflammatory diseases. invivochem.com For instance, it has been observed to reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IFN-β in macrophages. medchemexpress.com Furthermore, its capacity to downregulate Regulator of G-protein signaling 4 (RGS4) in neurons points to potential applications in neurological disorders like Parkinson's disease. invivochem.comglpbio.com

The specificity of PF-CBP1 for the CBP/p300 bromodomains over other bromodomain families, such as the BET (Bromodomain and Extra-Terminal domain) family (e.g., BRD4), is a significant advantage. selleckchem.comcaymanchem.com This selectivity may translate to a more targeted therapeutic effect with potentially fewer off-target effects compared to less selective inhibitors.

The epigenetic modifications regulated by CBP/p300 are often part of larger signaling networks that drive disease. Therefore, combining this compound with other therapeutic agents could offer synergistic effects and overcome potential resistance mechanisms. For example, in oncology, combining a CBP/p300 inhibitor with drugs that target other pathways involved in tumor growth and survival is a promising area of investigation. The rationale is that targeting multiple nodes in a disease network can lead to a more profound and durable therapeutic response. Research into these combination strategies is an active area of exploration.

Monotherapy Considerations for Target Indications

Elucidation of Resistance Mechanisms to Bromodomain Inhibition

As with other targeted therapies, the development of resistance is a potential challenge for bromodomain inhibitors, including those targeting CBP/p300. Understanding the mechanisms by which cells might become resistant to this compound is crucial for its long-term therapeutic success.

Potential resistance mechanisms could include:

Mutations in the target protein: Alterations in the CBP or p300 bromodomain could prevent the inhibitor from binding effectively.

Upregulation of bypass pathways: Cells might activate alternative signaling pathways to compensate for the inhibition of CBP/p300-mediated transcription.

Increased drug efflux: Cancer cells, for example, can upregulate transporter proteins that pump the drug out of the cell, reducing its intracellular concentration.

Investigating these and other potential resistance mechanisms is a key area for future research to inform the development of strategies to circumvent or overcome resistance.

Identification and Validation of Predictive and Prognostic Biomarkers

To optimize the clinical application of this compound, the identification and validation of biomarkers are essential.

Predictive biomarkers could help identify patients who are most likely to respond to treatment. These might include the expression levels of specific CBP/p300-dependent genes or the presence of certain genetic mutations.

Prognostic biomarkers could provide information on the likely course of the disease in the context of treatment.

Pharmacodynamic biomarkers are also crucial to confirm that the drug is engaging its target and having the desired biological effect. For PF-CBP1, this could involve measuring changes in the expression of known CBP/p300 target genes in patient samples.

Transcriptional profiling studies of cells treated with PF-CBP1 have already begun to highlight potential therapeutic opportunities and could pave the way for biomarker discovery. caymanchem.cominvivochem.comglpbio.com

Development of Next-Generation CBP/p300 Bromodomain Inhibitors

While PF-CBP1 is a valuable chemical probe, the development of next-generation inhibitors with improved properties is an ongoing effort. Researchers are focused on designing compounds with enhanced potency, selectivity, and drug-like properties. For instance, compounds like GNE-781 and SGC-CBP30 represent further advancements in the quest for highly selective CBP/p300 inhibitors. researchgate.net The goal is to develop inhibitors that are not only effective but also have favorable pharmacokinetic profiles for clinical use.

Exploration in Novel Therapeutic Areas

The fundamental role of CBP/p300 in regulating a wide array of genes opens up the possibility of using inhibitors like PF-CBP1 in a variety of novel therapeutic areas. medchemexpress.com Research is beginning to explore the potential of CBP/p300 inhibition in conditions such as:

Pyroptosis: A form of programmed cell death that is highly inflammatory.

Pulmonary Fibrosis: A progressive lung disease characterized by scarring of lung tissue.

Obesity: A complex metabolic disorder.

Antidepressant Research: Exploring the role of epigenetic regulation in mood disorders.

The inclusion of PF-CBP1 in compound libraries for screening against these and other diseases highlights the broad potential of targeting CBP/p300. medchemexpress.com

Advancement to Clinical Studies: Translational Pathways

The transition of a preclinical candidate like this compound from laboratory research to human clinical trials is a critical and complex process. This pathway involves a series of strategic steps designed to establish a strong rationale for its therapeutic potential and to ensure its preliminary safety for human administration. The translational journey for a selective CREBBP/EP300 bromodomain inhibitor is guided by robust preclinical evidence, the identification of predictive biomarkers, and the design of intelligent clinical trials.

Preclinical Foundation for Clinical Translation

Before a compound like this compound can be considered for an Investigational New Drug (IND) application, a comprehensive package of preclinical data must be assembled. This evidence serves to demonstrate the mechanism of action, establish efficacy in relevant disease models, and provide an initial assessment of the compound's behavior in biological systems.

For a CREBBP/EP300 bromodomain inhibitor, the preclinical foundation would include:

In Vitro Efficacy : Demonstrating potent and selective inhibition of the target bromodomains is the first step. PF-CBP1 inhibits CREBBP and EP300 bromodomains with IC50 values of 125 nM and 363 nM, respectively. thno.orgmedchemexpress.comselleckchem.com It shows high selectivity (>100-fold) over other bromodomains, particularly BRD4. thno.orgmedchemexpress.comselleckchem.comcaymanchem.comselleckchem.com This selectivity is crucial to minimize potential off-target effects. Efficacy has been shown in various cell-based models, for instance, by reducing the expression of inflammatory cytokines in macrophages and downregulating RGS4 in neurons. thno.orgmedchemexpress.comselleckchem.comcaymanchem.comselleckchem.comnih.gov

In Vivo Models : Success in animal models that mimic human diseases is a key translational step. For inhibitors in this class, preclinical efficacy has been demonstrated in mouse models of various cancers, including multiple myeloma, colon cancer, and breast cancer, where they can suppress tumor growth and activate an anti-tumor immune response. thno.org For example, the CBP/p300 bromodomain inhibitor GNE-781 was shown to impair T regulatory cell function and augment tumor immune response in mouse models. thno.org Similarly, another inhibitor, CCS1477, demonstrated dose-dependent inhibition of tumor growth in a human myeloma xenograft model. ashpublications.org

IND-Enabling Studies : These are formal studies conducted under Good Laboratory Practice (GLP) to support the IND application. allucent.comnebiolab.com They include pharmacology studies to understand the drug's effect on the body, pharmacokinetic studies (Absorption, Distribution, Metabolism, and Excretion - ADME) to understand how the body processes the drug, and toxicology studies to evaluate potential risks. allucent.comnebiolab.comals.net Toxicology assessments typically involve single-dose and repeated-dose studies in at least two species (one rodent, one non-rodent) to determine parameters like the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL). allucent.com For epigenetic modifiers, specific genotoxicity and carcinogenicity studies are also critical components. als.netnih.gov

| Preclinical Study Type | Objective for a CBP/p300 Inhibitor | Example Findings for PF-CBP1 and Analogs |

| Biochemical Assays | Determine potency and selectivity against target bromodomains. | PF-CBP1 IC50: 125 nM (CREBBP), 363 nM (EP300). thno.orgmedchemexpress.comselleckchem.com >100-fold selectivity over BRD4. medchemexpress.comcaymanchem.com |

| In Vitro Cell-Based Assays | Confirm target engagement and functional effects in relevant cell types. | PF-CBP1 reduces LPS-induced IL-1β, IL-6, and IFN-β expression in macrophages. thno.orgmedchemexpress.comselleckchem.comselleckchem.com |

| In Vivo Efficacy Models | Demonstrate therapeutic effect in animal models of disease (e.g., cancer, inflammation). | CBP/p300 inhibitors suppress tumor growth in xenograft models of prostate cancer and multiple myeloma. ashpublications.orgaacrjournals.org |

| Pharmacokinetics (ADME) | Characterize the absorption, distribution, metabolism, and excretion profile. | Oral bioavailability is a key goal; CCS1477 is an example of an orally bioavailable CBP/p300 inhibitor. researchgate.net |

| GLP Toxicology | Identify potential toxicities and establish a safe starting dose for human trials. | Key for any IND application; includes acute and repeat-dose toxicity studies in multiple species. allucent.comnebiolab.com |

Biomarker Development and Patient Stratification

The era of precision medicine necessitates the development of biomarkers to identify patients most likely to respond to a targeted therapy. For CBP/p300 inhibitors like PF-CBP1, several biomarker strategies are being explored to guide clinical development.

Target Expression and Activity : A straightforward approach is to select patients whose tumors overexpress CBP/p300. aacrjournals.org Beyond simple expression, assessing the functional activity of the CBP/p300 pathway is more sophisticated. A novel multiplex assay has been developed to measure activated p300 (acetyl-p300) and its downstream histone mark (acetyl-H3K18) in circulating tumor cells (CTCs) from prostate cancer patients. nih.goveurekalert.orgnih.gov This could potentially identify patients with a hyperactive CBP/p300 axis who may be candidates for inhibitor therapy. nih.goveurekalert.orgnih.gov

Gene Expression Signatures : The sensitivity to CBP/p300 inhibitors often correlates with the expression of specific transcription factors that are dependent on these coactivators. For instance, cancers driven by transcription factors such as the Androgen Receptor (AR), MYC, IRF4, and GATA3 have shown sensitivity to this class of drugs. thno.orgaacrjournals.orgresearchgate.netaacrjournals.org Therefore, the expression levels of these key drivers could serve as biomarkers for patient selection. researchgate.netaacrjournals.org

Genomic Alterations : Mutations in the CREBBP or EP300 genes themselves can create a synthetic lethal dependency on the remaining functional paralog, making tumors with these mutations particularly vulnerable to CBP/p300 inhibitors. researchgate.net

| Stratification Strategy | Biomarker | Rationale | Potential Disease Context |

| Target Activity | Acetyl-p300, Acetyl-H3K18 in CTCs | Identifies tumors with a hyperactive CBP/p300 pathway. nih.goveurekalert.orgnih.gov | Castration-Resistant Prostate Cancer (CRPC). nih.goveurekalert.orgnih.gov |

| Driver Oncogene Dependency | Androgen Receptor (AR) Expression | AR-positive breast and prostate cancers rely on CBP/p300 for transcriptional activity. aacrjournals.orgaacrjournals.org | AR+ Breast Cancer, Prostate Cancer. aacrjournals.orgaacrjournals.org |

| IRF4, GATA3 Expression | Certain lymphomas are driven by these transcription factors, which require CBP/p300. researchgate.net | T-Cell Lymphoma. researchgate.net | |

| Synthetic Lethality | Inactivating mutations in CREBBP or EP300 | Tumors with a mutation in one paralog become dependent on the other for survival. researchgate.net | Lymphoma, various solid tumors. |

Clinical Trial Design

Phase 1 (Dose Escalation) : The primary goal is to determine the safety, tolerability, MTD, and recommended Phase 2 dose of the drug, both as a single agent and potentially in combination with standard-of-care therapies. globenewswire.comurologytimes.com

Phase 2 (Cohort Expansion) : Once a safe dose is established, the trial would expand to enroll specific patient cohorts selected based on the biomarker strategies developed. researchgate.net For example, cohorts could include patients with metastatic castration-resistant prostate cancer who have progressed on prior therapies or patients with specific lymphomas identified by molecular markers. researchgate.netglobenewswire.com

Q & A

Q. What is the molecular mechanism of PF-CBP1 hydrochloride in inhibiting CBP/p300 bromodomains?

this compound selectively targets the bromodomains of CREB-binding protein (CBP) and p300, disrupting their interaction with acetylated lysine residues on histones or transcription factors. This inhibition prevents chromatin remodeling and transcriptional activation of genes regulated by these epigenetic readers. Key studies utilized biophysical assays (e.g., AlphaScreen, isothermal titration calorimetry [ITC]) to demonstrate its binding affinity (IC₅₀ values in the nanomolar range) and selectivity over BET bromodomains (12–140-fold selectivity) . Structural analyses suggest that PF-CBP1 occupies the acetyl-lysine binding pocket via hydrophobic and hydrogen-bonding interactions, as inferred from co-crystallization studies with related inhibitors like SGC-CBP30 .

Q. How is this compound validated for specificity in epigenetic studies?

Methodological validation involves:

- Orthogonal assays : Combining biochemical assays (e.g., fluorescence polarization) with cellular models (e.g., macrophage or neuronal lines) to confirm target engagement and downstream effects (e.g., suppression of inflammatory genes like RGS4).

- CRISPR/Cas9 validation : Genetic knockout of CBP/p300 to verify phenotypic consistency with pharmacological inhibition .

- Off-target screening : Profiling against other bromodomains (e.g., BRD4) to exclude cross-reactivity .

Table 1 : Selectivity Profile of this compound

| Bromodomain Target | IC₅₀ (nM) | Selectivity vs. BET Bromodomains |

|---|---|---|

| CBP/p300 | 21–45 | 12–140-fold |

| BRD4 | >10,000 | No activity |

| Source: Derived from rational design studies |

Q. What are the recommended storage and handling protocols for this compound?

this compound should be stored at -20°C in lyophilized form, protected from light and moisture. Reconstituted solutions (e.g., in DMSO) are stable for up to one month at -20°C. Purity (>98%) and stability should be verified via HPLC before critical experiments .

Advanced Research Questions

Q. How can researchers resolve contradictory data on PF-CBP1’s efficacy in different cellular models?

Discrepancies may arise due to:

- Cell-type-specific epigenetic states : Variability in CBP/p300 expression or acetylation levels (e.g., cancer vs. primary cells).

- Concentration gradients : Suboptimal dosing (e.g., incomplete target saturation at lower concentrations).

- Compensatory mechanisms : Redundancy with other acetyltransferases (e.g., EP300 in CBP-deficient models).

Methodological Recommendations :

Q. What experimental strategies optimize this compound for in vivo studies?

Challenges include poor bioavailability and metabolic instability. Solutions include:

Q. How does this compound compare to other CBP/p300 inhibitors (e.g., SGC-CBP30, I-CBP112) in preclinical models?

Table 2 : Comparative Analysis of CBP/p300 Inhibitors

Key Takeaways :

- PF-CBP1 offers superior selectivity but may require higher doses in certain models.

- Combinatorial studies (e.g., with BET inhibitors) may enhance efficacy in resistant cancers .

Methodological Guidance for Reproducibility

- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with translational potential .

- Data Reporting : Include raw datasets (e.g., dose-response curves, purity certificates) in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

- Conflict Resolution : Use open-access platforms (e.g., Zenodo) to share protocols and enable independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.